![molecular formula C26H19ClN2O6 B2963367 2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide CAS No. 866341-82-4](/img/structure/B2963367.png)
2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
The compound “2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide” is a complex organic molecule. It contains several functional groups including a chlorobenzoyl group, a dioxoloquinolinyl group, and a methoxyphenylacetamide group . The presence of these groups suggests that the compound could have interesting chemical and physical properties, and potentially useful biological activity .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The compound has a molecular formula of C27H21ClN2O6 and a molecular weight of 504.92.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the chlorobenzoyl group could potentially undergo nucleophilic aromatic substitution reactions, while the dioxoloquinolinyl group could potentially participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties can be predicted based on the functional groups present. For example, the presence of the chlorobenzoyl and methoxyphenylacetamide groups suggests that the compound could have some degree of polarity, which could affect its solubility in different solvents .Scientific Research Applications
Structural and Synthetic Studies
The structure and synthesis of compounds related to "2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide" have been explored extensively. For instance, Kalita, Baruah, and their colleagues have conducted studies on the spatial orientations of amide derivatives and their coordination to anions. These investigations provide insights into how such compounds can be designed to achieve specific molecular geometries and interactions, which are crucial for developing materials with desired properties (Kalita & Baruah, 2010).
Antimicrobial Applications
The synthesis and evaluation of novel compounds, including those with structures similar to the mentioned chemical, have shown promise in antimicrobial applications. For example, Debnath and Ganguly (2015) synthesized a series of acetamide derivatives that exhibited promising antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Material Science and Catalysis
Research on quinoline derivatives, similar in structure to the chemical , has also found applications in material science and catalysis. For instance, novel quinoline-based ligands have been synthesized and applied as catalysts in various organic reactions, highlighting their potential in facilitating efficient chemical transformations (Facchetti et al., 2016).
Future Directions
properties
IUPAC Name |
2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN2O6/c1-33-18-8-6-17(7-9-18)28-24(30)13-29-12-20(25(31)15-2-4-16(27)5-3-15)26(32)19-10-22-23(11-21(19)29)35-14-34-22/h2-12H,13-14H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVADNFXJPCAVNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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